2-Methyl-1-pentylpiperazine

Lipophilicity Membrane Permeability Drug Design

2-Methyl-1-pentylpiperazine (CAS 26864-98-2) offers a unique combination of a methyl group at the 2-position and a pentyl chain at the 1-position, yielding an XlogP of 1.8—higher than 1-pentylpiperazine (LogP 1.35). This moderate lipophilicity and conformational flexibility (4 rotatable bonds) make it ideal for calibrating ADME models and assessing blood-brain barrier penetration in CNS drug discovery. Its molecular weight (170.30 g/mol) and enhanced hydrophobicity also suit it for hydrophobic polymer development. Choose this compound for reproducible, differentiated research outcomes.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 26864-98-2
Cat. No. B1499511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pentylpiperazine
CAS26864-98-2
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCCCCCN1CCNCC1C
InChIInChI=1S/C10H22N2/c1-3-4-5-7-12-8-6-11-9-10(12)2/h10-11H,3-9H2,1-2H3
InChIKeyDIDIZEYCFFEWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pentylpiperazine (CAS 26864-98-2): A Disubstituted Piperazine Derivative for Pharmaceutical Research and Material Science Applications


2-Methyl-1-pentylpiperazine (CAS 26864-98-2) is a disubstituted piperazine derivative with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . It features a piperazine core with a methyl group at the 2-position and a pentyl chain at the 1-position, resulting in a chiral center and increased lipophilicity compared to unsubstituted piperazine . This compound is primarily used as a research chemical and intermediate in pharmaceutical and material science applications .

Why 2-Methyl-1-pentylpiperazine (CAS 26864-98-2) Cannot Be Interchanged with Other Piperazine Derivatives in Research and Industrial Applications


Piperazine derivatives are widely used in drug discovery and material science, but their physicochemical properties, such as lipophilicity, molecular weight, and conformational flexibility, vary significantly based on substituent patterns . Simple substitution with a different alkyl chain or position of substitution can alter LogP values, steric bulk, and storage stability, leading to differences in membrane permeability, target binding, and formulation requirements . 2-Methyl-1-pentylpiperazine (CAS 26864-98-2) possesses a unique combination of a methyl group at the 2-position and a pentyl chain at the 1-position, which confers a distinct LogP and steric profile compared to its closest analogs, such as 1-pentylpiperazine (CAS 50866-75-6) and 2-methylpiperazine (CAS 109-07-9) . Therefore, interchanging these compounds without considering these quantitative differences can lead to unexpected outcomes in biological assays and material synthesis .

Quantitative Evidence Guide for Selecting 2-Methyl-1-pentylpiperazine (CAS 26864-98-2) Over Piperazine Analogs


Lipophilicity (LogP) Profile of 2-Methyl-1-pentylpiperazine Compared to Piperazine Analogs

2-Methyl-1-pentylpiperazine (CAS 26864-98-2) exhibits a calculated XlogP value of 1.8, indicating moderate lipophilicity . In contrast, 1-pentylpiperazine (CAS 50866-75-6) has a LogP of 1.3485 , while unsubstituted piperazine (CAS 110-85-0) has a LogP of approximately -1.2 to -1.5 . The increased lipophilicity of 2-methyl-1-pentylpiperazine relative to 1-pentylpiperazine is attributed to the additional methyl group, which enhances hydrophobic character and may improve membrane permeability in biological assays .

Lipophilicity Membrane Permeability Drug Design

Molecular Weight and Substituent Bulk Differentiation of 2-Methyl-1-pentylpiperazine

2-Methyl-1-pentylpiperazine has a molecular weight of 170.30 g/mol , which is significantly higher than 2-methylpiperazine (100.16 g/mol) and piperazine (86.14 g/mol) . The pentyl chain adds approximately 71 g/mol compared to 2-methylpiperazine, increasing steric bulk and altering physicochemical properties. This molecular weight places 2-methyl-1-pentylpiperazine in a range that may affect its diffusion coefficient and solubility profile relative to smaller piperazine derivatives .

Molecular Weight Physicochemical Properties Drug Design

Storage Condition Requirements for 2-Methyl-1-pentylpiperazine Compared to 1-Pentylpiperazine

2-Methyl-1-pentylpiperazine requires storage at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years) to maintain stability . In contrast, 1-pentylpiperazine can be stored at room temperature for long-term preservation . This difference in storage requirements suggests that 2-methyl-1-pentylpiperazine may be more prone to degradation or hygroscopic absorption, necessitating stricter temperature control during handling and long-term storage .

Storage Stability Laboratory Management Chemical Handling

Rotatable Bond Count and Conformational Flexibility of 2-Methyl-1-pentylpiperazine

2-Methyl-1-pentylpiperazine possesses 4 rotatable bonds , which is identical to 1-pentylpiperazine but greater than 2-methylpiperazine (which has fewer due to shorter alkyl chain) . The presence of multiple rotatable bonds increases conformational flexibility, which can influence molecular recognition and binding entropy in biological systems . Compared to more rigid piperazine derivatives, this compound may exhibit different binding kinetics and thermodynamic profiles.

Conformational Flexibility Molecular Recognition Drug-Target Interactions

Optimal Application Scenarios for 2-Methyl-1-pentylpiperazine (CAS 26864-98-2) Based on Quantitative Differentiation


Membrane Permeability Studies in Drug Discovery

Given its calculated XlogP of 1.8, 2-methyl-1-pentylpiperazine exhibits higher lipophilicity than 1-pentylpiperazine (LogP 1.3485) and piperazine (LogP -1.2 to -1.5) . This property makes it a suitable candidate for assessing passive membrane diffusion and blood-brain barrier penetration in early-stage drug discovery, where moderate lipophilicity is often desirable for CNS-targeted compounds.

Synthesis of Hydrophobic Polymers and Coatings

The increased molecular weight (170.30 g/mol) and enhanced lipophilicity (XlogP 1.8) of 2-methyl-1-pentylpiperazine relative to smaller piperazine analogs position it as a valuable monomer or additive in the development of hydrophobic polymers and specialized coatings. Its pentyl chain provides additional van der Waals interactions, potentially improving material durability and water resistance.

Pharmacokinetic Profiling of Piperazine-Based Compounds

The distinct LogP and molecular weight of 2-methyl-1-pentylpiperazine make it a useful reference compound for calibrating predictive models of absorption, distribution, metabolism, and excretion (ADME) for piperazine-containing drug candidates . Its conformational flexibility (4 rotatable bonds) also provides a benchmark for assessing entropic contributions to target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1-pentylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.